molecular formula C11H16ClNS B6192232 2-benzylthiomorpholine hydrochloride CAS No. 2648939-86-8

2-benzylthiomorpholine hydrochloride

Cat. No.: B6192232
CAS No.: 2648939-86-8
M. Wt: 229.8
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Description

2-Benzylthiomorpholine hydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. It is characterized by the presence of a morpholine ring substituted with a benzylthio group, making it a valuable compound for scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzylthiomorpholine hydrochloride typically involves the reaction of morpholine with benzyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-Benzylthiomorpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzylthio group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can replace the benzylthio group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution Reagents: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl-substituted morpholine.

    Substitution: Various halogenated morpholine derivatives.

Scientific Research Applications

2-Benzylthiomorpholine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-benzylthiomorpholine hydrochloride involves its interaction with specific molecular targets and pathways. The benzylthio group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the benzylthio group.

    Thiomorpholine: Contains a sulfur atom in the morpholine ring.

    Benzylmorpholine: Substituted with a benzyl group instead of a benzylthio group.

Uniqueness

2-Benzylthiomorpholine hydrochloride is unique due to the presence of both the morpholine ring and the benzylthio group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

2648939-86-8

Molecular Formula

C11H16ClNS

Molecular Weight

229.8

Purity

95

Origin of Product

United States

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